molecular formula C19H20N4O2S B5813451 2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide

Cat. No. B5813451
M. Wt: 368.5 g/mol
InChI Key: HTEVLHVGZMJIIM-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide, also known as BMHPP, is a synthetic compound that has been extensively studied for its potential application in scientific research. BMHPP is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. In addition, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. In addition, this compound has been shown to exhibit a range of other biochemical and physiological effects, making it a versatile compound for a variety of research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide. One area of interest is the development of new cancer therapies based on the anti-cancer activity of this compound. Another area of interest is the study of the neuroprotective effects of this compound and its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide involves the reaction of 1-(4-methoxyphenyl)ethanone with 2-mercaptobenzimidazole and hydrazine hydrate in the presence of acetic acid. The resulting product is this compound, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide has been studied extensively for its potential application in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12(14-8-10-15(25-3)11-9-14)22-23-18(24)13(2)26-19-20-16-6-4-5-7-17(16)21-19/h4-11,13H,1-3H3,(H,20,21)(H,23,24)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVLHVGZMJIIM-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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